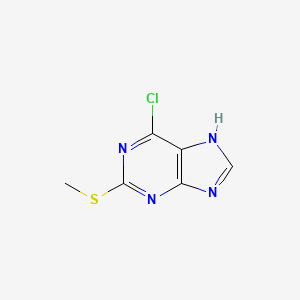

6-Chloro-2-(methylthio)-7H-purine

Description

Properties

IUPAC Name |

6-chloro-2-methylsulfanyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZETWFFTPCZUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460477 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66191-23-9 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Methylthio 7h Purine and Its Derivatives

Synthesis Routes to 6-Chloro-2-(methylthio)-7H-purine

The construction of the this compound molecule can be approached through a multi-step process that involves the initial formation of a pyrimidine (B1678525) ring, followed by the annulation of an imidazole (B134444) ring to complete the purine (B94841) core. Subsequent functional group interconversions then yield the target compound.

Precursor Compounds and Starting Materials

The synthesis of the purine ring system often commences with the construction of a substituted pyrimidine ring. A common and efficient method starts from simple, commercially available precursors. For the synthesis of this compound, a logical starting point involves the condensation of diethyl malonate with thiourea (B124793) . This reaction, typically carried out in the presence of a base such as sodium ethoxide, leads to the formation of 2-thiobarbituric acid. Subsequent methylation of the thio-group, for example with dimethyl sulfate , yields 2-(methylthio)barbituric acid.

This pyrimidine intermediate can then be further elaborated. A plausible subsequent precursor is 2-methylthio-4,6-dihydroxypyrimidine , which can be subjected to nitration followed by reduction to introduce an amino group at the 5-position, setting the stage for imidazole ring closure. The cyclization to form the purine ring can be achieved using a reagent like formamide (B127407) or triethyl orthoformate. This would lead to the formation of 2-(methylthio)hypoxanthine (also known as 2-(methylthio)-1,7-dihydro-6H-purin-6-one). This compound serves as the direct precursor for the final chlorination step.

| Precursor Compound | Role in Synthesis |

| Diethyl Malonate | Carbon source for the pyrimidine ring |

| Thiourea | Source of C2 and N1, N3 atoms of the pyrimidine ring, and the sulfur atom |

| Dimethyl Sulfate | Methylating agent for the thio-group |

| 2-(Methylthio)hypoxanthine | Direct precursor for chlorination |

Chemical Reactions for Introducing Chlorine and Methylthio Groups

The introduction of the methylthio group is typically achieved early in the synthetic sequence. As mentioned, the methylation of the sulfur atom in the intermediate derived from thiourea is a key step. This is a standard nucleophilic substitution reaction where the sulfur acts as the nucleophile.

The introduction of the chlorine atom at the C6 position is generally accomplished in the final step of the synthesis of the purine core. The precursor, 2-(methylthio)hypoxanthine, exists in tautomeric forms, including 2-(methylthio)purin-6-ol. The hydroxyl group at the C6 position can be converted to a chlorine atom using a variety of chlorinating agents. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . researchgate.netoregonstate.edu The reaction is often carried out at elevated temperatures, sometimes in the presence of a tertiary amine like N,N-dimethylaniline, which can act as a catalyst. google.com This chlorination step is a crucial transformation that activates the C6 position for subsequent nucleophilic substitution reactions, making this compound a valuable synthetic intermediate.

Derivatization Strategies Utilizing this compound as a Key Intermediate

The presence of multiple reactive sites on the this compound ring, particularly the nitrogen atoms of the imidazole moiety and the chlorine atom at C6, allows for a wide array of derivatization strategies. Regioselective modification is a key challenge and a critical aspect of its synthetic utility.

Regioselective Modification at Nitrogen Positions (N7, N9) of the Purine Ring

Alkylation and glycosylation of the purine ring can occur at either the N7 or N9 positions of the imidazole ring, leading to the formation of two different regioisomers. The control of this regioselectivity is of paramount importance, especially in the synthesis of nucleoside analogues where the N9-substituted product is typically the desired isomer.

While N9-alkylation is often the thermodynamically favored outcome, specific conditions can be employed to promote the formation of the N7-alkylated product. One study has shown that the direct tert-butylation of this compound can be achieved with high regioselectivity for the N7 position. nih.gov This method involves the use of N-trimethylsilylated purine, which is then reacted with a tert-alkyl halide in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄). nih.gov The reaction, when carried out at room temperature, favors the kinetically controlled N7-isomer. nih.gov

The differentiation between the N7 and N9 isomers can be confirmed using NMR spectroscopy. A key diagnostic feature is the chemical shift of the C5 carbon atom in the ¹³C NMR spectrum. For N9-alkylated 6-chloropurine (B14466) derivatives, the C5 chemical shift is typically around 132 ppm, whereas for the N7-isomers, it is shielded and appears at a lower value of approximately 123 ppm. nih.govacs.org

| Reaction Condition | Major Product | Reference |

| tert-Butyl bromide, SnCl₄, Room Temperature | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine | nih.gov |

The synthesis of N9-substituted derivatives, including nucleosides, is a major application of purine chemistry. Direct alkylation of this compound under basic conditions often leads to a mixture of N7 and N9 isomers, with the N9 isomer being the major product under thermodynamic control (e.g., at higher temperatures). For instance, the reaction of this compound with tert-butyl bromide at 80 °C leads to the preferential formation of 9-(tert-butyl)-6-chloro-2-(methylthio)-9H-purine. nih.gov

For the synthesis of nucleosides, the Vorbrüggen glycosylation is a widely employed method. nih.govnih.gov This reaction involves the coupling of a silylated purine base with a protected sugar derivative, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or SnCl₄. nih.govnih.gov While a specific example for the glycosylation of this compound was not found in the immediate search, the general applicability of the Vorbrüggen conditions to 6-chloropurines suggests this would be a viable route to the corresponding N9-nucleosides. nih.govnih.gov The reaction generally proceeds with good regioselectivity for the N9 position, particularly when using appropriate protecting groups on the sugar moiety. The resulting nucleoside, such as 9-(β-D-ribofuranosyl)-6-chloro-2-(methylthio)purine, can then be further modified at the C6 position.

| Reaction Type | Key Reagents | Expected Major Product |

| N9-Alkylation (Thermodynamic) | Alkyl halide, Base, Elevated Temperature | 9-Alkyl-6-chloro-2-(methylthio)-9H-purine |

| N9-Glycosylation (Vorbrüggen) | Silylated purine, Protected sugar, Lewis acid | 9-(Protected-ribosyl)-6-chloro-2-(methylthio)purine |

Functional Group Transformations at Carbon Positions (C2, C6)

The reactivity of the C2 and C6 positions of the purine ring is central to the derivatization of this compound. The chlorine atom at C6 serves as an excellent leaving group for nucleophilic substitution, while the methylthio group at C2 can be modified through oxidation, providing a gateway to sulfoxides and sulfones with altered electronic and steric properties.

Substitution of the C6-Chlorine Group

The C6-chloro substituent is readily displaced by a variety of nucleophiles, making it a primary site for introducing molecular diversity. This transformation is a cornerstone in the synthesis of a vast range of 6-substituted purine derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the purine ring system facilitates nucleophilic aromatic substitution at the C6 position. This reaction is commonly performed with nitrogen, oxygen, and sulfur nucleophiles.

N-Substituted Derivatives: Reaction with amines is a prevalent method for creating 6-aminopurine (adenine) derivatives. For instance, classical nucleophilic substitution of a C6-chlorine atom with various amines can be achieved, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol at elevated temperatures. Current time information in Bangalore, IN. Similarly, reaction with sodium azide (B81097) introduces the azido (B1232118) group, which can be subsequently reduced to an amino group, providing another route to adenine (B156593) analogs. Current time information in Bangalore, IN.

O-Substituted Derivatives: Alkoxides and phenoxides can displace the C6-chlorine to form the corresponding ethers.

S-Substituted Derivatives: Thiolates can be used to introduce new thioether functionalities at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods have significantly expanded the scope of C6-functionalization.

Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between the C6 position of the purine and a variety of aryl or vinyl groups. The reaction typically involves treating the 6-chloropurine derivative with a boronic acid in the presence of a palladium catalyst. mdpi.com

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is employed, reacting the 6-chloropurine with a terminal alkyne under palladium-copper catalysis. mdpi.com

Negishi Coupling: The coupling of organozinc halides with 6-chloropurine nucleosides, mediated by a palladium catalyst like (Ph₃P)₄Pd, has been used to synthesize C6-alkyl, cycloalkyl, and aryl purine derivatives in good yields. nih.gov

Direct Arylation: An alternative to cross-coupling is the direct arylation of 6-chloropurines with electron-rich arenes, which can be promoted by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). youtube.comnih.gov This method offers a complementary, single-step approach to C6-arylpurines.

| Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 7-(tert-Butyl)-6-chloro-7H-purine | Various amines, DIPEA, n-BuOH, 120 °C | 6-Amino-purine derivatives | Current time information in Bangalore, IN. |

| 7-(tert-Butyl)-6-chloro-7H-purine | NaN₃, DMSO, 60 °C | 6-Azido-purine derivative | Current time information in Bangalore, IN. |

| 6-Chloro-9-benzyl-8-cyano-9H-purine | p-Tolylboronic acid, Pd catalyst | 6-Aryl-purine derivative | mdpi.com |

| 6-Chloro-9-(triacetyl-β-D-ribofuranosyl)purine | Alkyl/Aryl-ZnX, (Ph₃P)₄Pd | 6-Alkyl/Aryl-purine nucleosides | nih.gov |

| 6-Chloropurine | Activated aromatics, AlCl₃, reflux | 6-Aryl-purines | youtube.comnih.gov |

Modifications of the C2-Methylthio Group (e.g., Oxidation to Sulfone/Sulfoxide)

The C2-methylthio group offers another handle for synthetic modification, primarily through oxidation of the sulfur atom. This transformation converts the thioether into a sulfoxide (B87167) or a sulfone, which significantly alters the group's electronic properties from a weak donor to a strong acceptor. These oxidized sulfur functionalities can also act as leaving groups themselves in nucleophilic substitution reactions, further enhancing the synthetic utility of the purine scaffold.

Common Oxidation Reagents and Methods:

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and effective reagent for the oxidation of sulfides. tsijournals.com By controlling the stoichiometry and reaction conditions (e.g., temperature), it is often possible to selectively achieve either the sulfoxide (using approximately one equivalent of m-CPBA at lower temperatures) or the sulfone (using two or more equivalents at room temperature or with heating). tsijournals.com The oxidation of a methylthio group on a heterocyclic ring to a methylsulfonyl group using m-CPBA is a well-established transformation. nih.gov

Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is an environmentally benign and cost-effective oxidant. The reaction can be performed without a catalyst at elevated temperatures or by using various catalysts to achieve higher efficiency and selectivity under milder conditions. researchgate.net

Potassium Peroxymonosulfate (Oxone®): Oxone®, a stable and easily handled salt, is another powerful oxidizing agent for converting sulfides to sulfones.

Ammonium Persulfate ((NH₄)₂S₂O₈): This reagent has been successfully used for the selective oxidation of highly functionalized sulfides to their corresponding sulfoxides under aqueous conditions. vaia.com

The resulting 2-methylsulfinyl or 2-methylsulfonyl groups are potent activators for nucleophilic substitution at the C2 position, allowing for the introduction of a new range of substituents that are not accessible via direct substitution on the parent 2-methylthio compound.

| Reagent | Typical Product | Key Features | Reference |

|---|---|---|---|

| m-CPBA (1 equiv) | Sulfoxide | Selective oxidation at low temperatures. | tsijournals.com |

| m-CPBA (≥2 equiv) | Sulfone | Powerful and reliable for full oxidation. | nih.govtsijournals.com |

| Hydrogen Peroxide (H₂O₂) | Sulfone | Green, atom-economic oxidant. | researchgate.net |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Sulfoxide | Effective for selective oxidation in aqueous media. | vaia.com |

Synthesis of Advanced Purine Scaffolds and Conjugates

Building upon the foundational transformations at C2 and C6, this compound serves as a key intermediate for the assembly of more complex and biologically relevant molecules, such as nucleoside analogs and fused heterocyclic systems.

Construction of Purine Nucleoside Analogs

The synthesis of purine nucleoside analogs is of immense interest due to their potential as therapeutic agents. This compound can be coupled with various sugar moieties to create these target molecules.

Vorbrüggen Glycosylation: A common method for forming the N-glycosidic bond involves the reaction of a silylated purine base with an activated sugar derivative (e.g., an acylated glycosyl halide or acetate). The reaction is typically promoted by a Lewis acid, such as SnCl₄ or trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method often leads to the regioselective formation of the N9-isomer under thermodynamic control. Current time information in Bangalore, IN.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route, coupling the purine base directly with a sugar's free anomeric hydroxyl group. This reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), typically proceeds with inversion of stereochemistry at the anomeric carbon. Reports have shown that 6-chloropurine can successfully replace a primary hydroxyl group under standard Mitsunobu conditions.

Enzymatic Synthesis: Biocatalytic methods using enzymes like nucleoside-2′-deoxyribosyltransferases can achieve the synthesis of nucleosides under mild conditions. For example, 6-chloropurine has been converted to its 2'-deoxyriboside through an enzymatic reaction with 2'-deoxycytidine. slideshare.net

Following glycosylation, the C6-chloro and C2-methylthio groups on the nucleoside analog can be further manipulated using the reactions described previously to generate a library of diverse compounds.

Integration into Fused Pyrimidine Systems and Hybrid Molecules

The purine scaffold can be expanded by constructing additional rings or conjugated to other molecular entities to create novel chemical structures with potentially enhanced biological activities.

Hybrid Molecules: this compound derivatives can be linked to other pharmacophores to create hybrid molecules. This is often achieved by first substituting the C6-chloro group with a linker containing a reactive handle (e.g., an amine or azide). For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for conjugating a purine-azide with an alkyne-containing molecule, forming a stable triazole linkage. wikipedia.org This strategy has been used to create bis-purine structures connected by various spacers.

Fused Pyrimidine Systems: The construction of a pyrimidine ring fused to the purine core results in a pyrimido[5,4-d]pyrimidine (B1612823) system. A common synthetic strategy to build such fused systems involves the cyclocondensation of a diaminopyrimidine. researchgate.net In the context of our purine, this would conceptually involve converting the 6-chloro group to a 6-amino group and starting with a purine that also possesses a C5-amino group (i.e., a 5,6-diaminopurine derivative). Reaction of this diamine with a one-carbon synthon, such as formamide or formic acid, would lead to the closure of the new pyrimidine ring. researchgate.net For instance, the synthesis of guanine (B1146940) (a purine) can be achieved by reacting 2,4,5-triamino-6-hydroxypyrimidine with formamide at high temperature, which closes the imidazole ring. researchgate.net A similar principle applies to building a pyrimidine ring onto the purine's imidazole moiety.

Chemical Reactivity and Mechanistic Aspects of 6 Chloro 2 Methylthio 7h Purine

Analysis of Reactive Sites within the Purine (B94841) Moiety (C6, C2, N7, N9)

The purine ring system of 6-Chloro-2-(methylthio)-7H-purine possesses several sites susceptible to chemical attack, a consequence of the differing electronegativities of the carbon and nitrogen atoms and the presence of activating and deactivating substituents. The primary reactive centers are the carbon atoms at the C2, C6, and C8 positions, and the nitrogen atoms at the N7 and N9 positions of the imidazole (B134444) ring.

The carbon atoms C2 and C6 are notable for their electrophilic character. This is a result of being bonded to electronegative atoms—chlorine at C6 and both nitrogen and the sulfur of the methylthio group at C2. This electron deficiency makes them prime targets for nucleophilic attack. The C8 position, while not as activated as C2 and C6, can also participate in certain reactions.

The nitrogen atoms of the purine ring, particularly N7 and N9, are also key reactive sites, primarily for electrophilic attack and alkylation reactions. The lone pairs of electrons on these nitrogen atoms allow them to act as nucleophiles. The regioselectivity of reactions at these nitrogen centers is a subject of considerable study and is influenced by both electronic and steric factors. Generally, positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are prone to nucleophilic attack. microbenotes.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of this compound, with the C6 position being particularly labile. The chlorine atom at this position serves as an excellent leaving group, readily displaced by a variety of nucleophiles.

This reactivity is fundamental in the synthesis of a diverse array of 6-substituted purine derivatives. For instance, the chlorine at C6 can be displaced by amines to form N-substituted adenines, a reaction often carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol. google.com Similarly, reaction with sodium azide (B81097) can introduce an azido (B1232118) group at the C6 position, which can be further reduced to an amino group. google.com The displacement of the C6-chloro group by oxygen nucleophiles, such as in the reaction with aqueous sodium hydroxide, leads to the formation of hypoxanthine (B114508) derivatives. vaia.com

While the C6 position is the most reactive towards nucleophiles, the C2 position, bearing a methylthio group, can also undergo substitution, although it generally requires more forcing conditions. The methylthio group is a less facile leaving group than chlorine.

Electrophilic Addition and Functionalization

Electrophilic attack on the this compound ring primarily occurs at the nitrogen atoms, with N7 and N9 being the most common sites for alkylation. The regioselectivity of these reactions is highly dependent on the reaction conditions.

A notable example is the direct N7 regioselective tert-alkylation. google.com Under kinetically controlled conditions, using a Lewis acid catalyst such as tin(IV) chloride (SnCl₄), tert-alkylation can be directed specifically to the N7 position. google.comwikipedia.org Conversely, under thermodynamic control, at higher temperatures, the N9 isomer can be formed as the major product. google.comwikipedia.org

Direct functionalization of the carbon skeleton of the purine ring via electrophilic substitution is less common due to the electron-deficient nature of the ring system. However, certain reactions are possible. For instance, direct C-H cyanation of 6-chloropurines at the C8 position has been achieved under specific conditions. mdpi.com

The following interactive table summarizes the outcomes of tert-butylation of this compound under different conditions. google.comwikipedia.org

| Reaction Condition | Major Product | Minor Product(s) |

| Room Temperature (Kinetic Control) | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine | 9-(tert-Butyl)-6-chloro-2-(methylthio)-9H-purine |

| 80 °C (Thermodynamic Control) | 9-(tert-Butyl)-6-chloro-2-(methylthio)-9H-purine | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine |

Spectroscopic and Structural Characterization of 6 Chloro 2 Methylthio 7h Purine and Its Analogs

Confirmation of Isomeric Purity and Regioselectivity via Characterization Methods

In the synthesis of purine (B94841) analogs, particularly during reactions like alkylation, the formation of multiple isomers is a common challenge. Purine rings have several potential reaction sites, most notably the N7 and N9 nitrogen atoms of the imidazole (B134444) moiety, leading to issues of regioselectivity. researchgate.net Therefore, rigorous characterization is essential to confirm that the desired regioisomer has been formed and to ensure the sample is free from other isomeric impurities.

The alkylation of purine derivatives can often yield a mixture of N7 and N9 substituted products. researchgate.net Distinguishing between these isomers is critical. Advanced spectroscopic techniques provide the definitive evidence required to assign the correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining regioselectivity in purine chemistry. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC, HSQC) NMR experiments are used.

In a study on the N7 regioselective tert-butylation of 6-substituted purines, 6-chloro-2-(methylthio)purine was used as a starting material to produce 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine. nih.gov The precise location of the tert-butyl group at the N7 position was confirmed through comprehensive NMR analysis. nih.gov For related compounds in the same study, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) were employed to establish unequivocal proof of the substituent's position by observing correlations between protons and carbons over two or three bonds. nih.gov

The ¹H NMR spectrum provides initial evidence. For example, the synthesized N7-alkylated analog of 6-chloro-2-(methylthio)purine showed distinct signals corresponding to the purine proton, the methylthio group protons, and the protons of the new alkyl group. nih.gov

Interactive Table 1: ¹H NMR Spectroscopic Data for 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine nih.gov

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| Purine Ring (C8-H) | 8.33 | Singlet (s) | 1H |

| Methylthio (-SCH₃) | 2.64 | Singlet (s) | 3H |

| tert-Butyl (-C(CH₃)₃) | 1.87 | Singlet (s) | 9H |

Solvent: CDCl₃, Frequency: 400 MHz

The simplicity of the spectrum, showing sharp singlets for each group, is indicative of a single, pure isomer. The chemical shift of the lone purine proton (C8-H) is particularly sensitive to the substitution pattern on the imidazole ring, making it a key indicator for distinguishing between N7 and N9 isomers.

Mass Spectrometry (MS) serves to confirm the molecular weight of the synthesized compound, verifying that the addition of the substituent has occurred as expected. For 6-Chloro-2-(methylthio)-7H-purine, the expected molecular weight is 200.65 g/mol . chemicalbook.com For its analogs, such as the 7-(tert-butyl) derivative, mass spectrometry would confirm the addition of the tert-butyl group by showing a corresponding increase in the molecular ion peak.

Infrared (IR) Spectroscopy provides information on the functional groups present in the molecule. The IR spectrum of a purine analog will show characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C vibrations within the heterocyclic ring structure. For instance, the IR spectrum of the related compound 6-(Methylthio)purine shows distinct peaks that can be attributed to the purine core. chemicalbook.com The presence or absence of certain bands, such as the N-H stretch, can also help in confirming substitution on the purine nitrogen.

Ultimately, the combination of these methods provides a comprehensive and conclusive picture of the molecule's structure. By comparing the obtained spectra with data from known compounds or through detailed analysis of spectral correlations, chemists can confirm with a high degree of certainty the isomeric purity and the regiochemical outcome of the synthesis. nih.govnih.gov The use of chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, can further quantify the purity and separate different isomers if present. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloro-2-methylthiopurine |

| 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine |

Mechanistic Biological Activity Studies of 6 Chloro 2 Methylthio 7h Purine Derivatives

Interaction with Biological Macromolecules and Cellular Components

The biological effects of 6-chloro-2-(methylthio)-7H-purine derivatives are fundamentally rooted in their interactions with essential biomacromolecules. These interactions, which include enzyme inhibition and interference with nucleic acid functions, are pivotal to their therapeutic potential.

Enzyme Inhibition Mechanisms

Derivatives of the this compound core have been investigated as inhibitors of various enzymes, leveraging the purine (B94841) structure to mimic natural substrates and bind to enzyme active sites.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase):

DprE1 is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for the development of novel anti-tubercular agents. A study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified a potent antimycobacterial agent that was found to target DprE1. bldpharm.com Resistant mutants of M. tuberculosis to the lead compound harbored mutations in the dprE1 gene. bldpharm.com Subsequent enzymatic assays confirmed the inhibition of DprE1 by this class of purine derivatives. bldpharm.com Although not directly involving a methylthio group at the 2-position, this study highlights the potential of the 7H-purine scaffold, which can be derived from this compound, to serve as a platform for DprE1 inhibitors.

Kinases:

The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of drug discovery. The purine ring, being the core of ATP, the universal phosphate (B84403) donor for kinases, is an ideal scaffold for designing kinase inhibitors. Research on 2,6,9-trisubstituted purine derivatives has shown that modifications at these positions can lead to potent and selective kinase inhibitors. For instance, certain derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), Src, and VEGFR2. chemicalbook.com The introduction of an arylpiperazinyl system at the 6-position of the purine ring has been found to be beneficial for cytotoxic activity, while bulky substituents at the C-2 position are less favorable. nih.gov This suggests that derivatives of this compound, with appropriate modifications at the 6- and 7- or 9-positions, could be explored as kinase inhibitors.

Purine Nucleoside Phosphorylase (PNP):

PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for various diseases, including T-cell mediated disorders and bacterial infections. A study investigating 2,6-substituted purines as inhibitors of PNP from Helicobacter pylori revealed that several compounds exhibited micromolar inhibition constants. nih.gov Notably, 6-benzylthio-2-chloropurine was among the most potent inhibitors, and it also demonstrated the ability to inhibit the growth of H. pylori. nih.gov This finding underscores the potential of 2-chloro-6-thio-substituted purines, structurally related to this compound, as inhibitors of bacterial PNP.

| Target Enzyme | Purine Derivative Class | Key Findings |

| DprE1 | 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | Identified as potent antitubercular agents targeting DprE1. bldpharm.com |

| Kinases | 2,6,9-trisubstituted purines | Substitutions at C-2, C-6, and N-9 can yield potent kinase inhibitors. chemicalbook.com |

| Purine Nucleoside Phosphorylase | 2,6-substituted purines | 6-benzylthio-2-chloropurine is a potent inhibitor of H. pylori PNP. nih.gov |

Nucleic Acid Chemistry and Modified Nucleoside Functionality

The structural similarity of purine derivatives to endogenous nucleobases allows for their potential incorporation into nucleic acids or their function as modified nucleosides, thereby interfering with DNA and RNA metabolism.

The synthesis of purine-modified 2'-C-methyl nucleosides has been explored for potential antiviral activity, particularly against the Hepatitis C virus. nih.gov In these synthetic schemes, a 6-chloro purine derivative serves as a key intermediate, which is coupled with a modified ribose sugar. nih.gov Subsequent modifications at the 6-position, such as the introduction of a methyl or phosphonate (B1237965) group, are then performed. nih.gov This approach highlights the utility of the 6-chloro-purine scaffold, including this compound, as a starting point for the synthesis of novel nucleoside analogues with potential therapeutic applications. These modified nucleosides can act as chain terminators during viral replication or as inhibitors of enzymes involved in nucleotide metabolism.

Elucidation of Molecular Mechanisms in Cellular Processes

The interaction of this compound derivatives with cellular components can trigger a cascade of events, leading to profound effects on cellular processes such as proliferation and metabolic pathways.

A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines. nih.gov One of the most potent compounds exhibited significant and selective cytotoxicity against the A549 lung cancer cell line. nih.gov Further mechanistic studies revealed that this compound could inhibit colony formation and migration of A549 cells in a concentration-dependent manner. nih.gov Crucially, it was found to induce apoptosis, likely through the intrinsic pathway. nih.gov

Similarly, a study on 2,6,9-trisubstituted purine derivatives demonstrated that a lead compound induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. nih.gov These findings suggest that derivatives of this compound have the potential to modulate cell cycle progression and trigger programmed cell death, which are key mechanisms for their anticancer effects.

| Cell Line | Derivative Class | Observed Cellular Effects |

| A549 (Lung Cancer) | 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines | Inhibition of proliferation, colony formation, and migration; induction of apoptosis. nih.gov |

| HL-60 (Leukemia) | 2,6,9-trisubstituted purines | Induction of apoptosis and S-phase cell cycle arrest. nih.gov |

Advanced In Vitro Biological Assay Methodologies for Mechanistic Insight

A variety of advanced in vitro assays are instrumental in elucidating the mechanisms of action of novel compounds. For purine derivatives, a suite of assays can provide a comprehensive understanding of their metabolic fate, safety profile, and mode of action.

To assess metabolic stability and identify potential metabolites of this compound derivatives, microbial and microsomal models can be employed. The Cunninghamella biotransformation assay utilizes fungal species that can mimic mammalian metabolism, providing insights into phase I and phase II metabolic reactions. nih.gov Rat liver microsome assays are a standard in vitro tool to evaluate the metabolic stability of compounds in a system containing a high concentration of drug-metabolizing enzymes. nih.gov

The mutagenic and antimutagenic potential of these derivatives can be evaluated using bacterial reverse mutation assays, such as the Ames test with various Salmonella typhimurium strains, and the Vibrio harveyi test. nih.gov These assays are crucial for assessing the genotoxic risk of new chemical entities.

Future Research Directions and Emerging Avenues in Purine Chemistry

Development of Novel Synthetic Methodologies for Functionalized Purine (B94841) Scaffolds

The synthesis of purine derivatives has been a cornerstone of medicinal chemistry, leading to the discovery of numerous clinically important drugs. thieme.de However, the demand for structurally diverse and complex purine analogs necessitates the continuous development of innovative and efficient synthetic methods.

Recent advances have focused on moving beyond traditional approaches to purine synthesis, such as the Traube method, towards more sophisticated and regioselective strategies. researchgate.net Key areas of development include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the purine core. This approach allows for the introduction of various functional groups at specific positions of the purine ring, avoiding the need for pre-functionalized starting materials and lengthy synthetic sequences. thieme.de

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of 6-substituted purines. mdpi.comelsevierpure.com These methods enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of purine derivatives with diverse functionalities. mdpi.com For instance, the Suzuki, Stille, and Sonogashira couplings are routinely employed to introduce aryl, vinyl, and alkynyl groups at the C6 position of halopurines.

Biocatalysis: The use of enzymes in purine synthesis offers a green and highly selective alternative to traditional chemical methods. Recombinant enzymes can catalyze specific reactions with high precision, enabling the synthesis of complex purine nucleosides and their analogs. rsc.org

These advanced synthetic methodologies are crucial for creating libraries of functionalized purines, which can then be screened for biological activity. The ability to rapidly and efficiently generate diverse purine scaffolds is a key driver of drug discovery in this field.

Advanced Computational Modeling for Rational Design of Purine Analogs with Tuned Specificity

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of ligands with high affinity and selectivity for their biological targets. In the context of purine chemistry, computational approaches are employed to understand structure-activity relationships (SAR) and to design novel purine analogs with tailored properties.

Several computational techniques are being applied to the design of purine derivatives:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of purine analogs with their biological activities. nih.gov These models help in identifying the key structural features that are important for activity and can guide the design of more potent compounds.

Molecular Docking: Molecular docking simulations are used to predict the binding mode of purine analogs within the active site of a target protein. nih.govnih.gov This information is crucial for understanding the molecular basis of ligand recognition and for designing new analogs with improved binding affinity.

Free Energy Perturbation (FEP): FEP is a rigorous physics-based method for accurately calculating the free energy changes associated with mutations or ligand modifications. youtube.com This technique can be used to predict the impact of specific structural changes on the binding affinity of purine analogs, thereby guiding the optimization of lead compounds. youtube.com

The integration of these computational methods allows for a more efficient and targeted approach to the design of purine analogs with desired biological activities, reducing the time and cost associated with traditional trial-and-error approaches.

| Computational Method | Application in Purine Analog Design |

| 3D-QSAR | Elucidating structure-activity relationships and guiding lead optimization. nih.gov |

| Molecular Docking | Predicting binding modes and designing ligands with improved target affinity. nih.govnih.gov |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes and identifying key interactions. nih.gov |

| Free Energy Perturbation | Accurately predicting the impact of structural modifications on binding affinity. youtube.com |

Exploration of Underexplored Biological Targets and Pathways for Purine Derivatives

Purine analogs have a long history of targeting enzymes involved in nucleic acid metabolism, leading to the development of anticancer and antiviral drugs. nih.govnih.gov However, the versatility of the purine scaffold allows it to interact with a wide range of biological targets, many of which remain underexplored.

Future research will likely focus on targeting novel proteins and pathways with purine derivatives:

Kinases: Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently dysregulated in diseases such as cancer. The purine scaffold is a privileged structure for the design of kinase inhibitors, and there is significant interest in developing purine-based inhibitors for novel kinase targets. nih.gov

G-Protein-Coupled Receptors (GPCRs): Adenosine (B11128) receptors, which are members of the GPCR family, are important targets for the treatment of various disorders, including cardiovascular and inflammatory diseases. nih.govrsc.org The development of selective agonists and antagonists for different adenosine receptor subtypes is an active area of research. nih.govrsc.org

De Novo Purine Biosynthesis Pathway: The enzymes of the de novo purine nucleotide biosynthetic pathway (DNPNB) are essential for cell growth and proliferation, making them attractive targets for the development of anticancer and antimicrobial agents. frontiersin.orgbiorxiv.org There is a growing interest in designing inhibitors that target specific enzymes in this pathway. frontiersin.org

Epigenetic Targets: Emerging evidence suggests that purine derivatives can modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs). This opens up new possibilities for the development of purine-based drugs for the treatment of cancer and other diseases.

The identification and validation of new biological targets for purine derivatives will be driven by advances in chemical biology, proteomics, and high-throughput screening technologies.

Integration of Chemical Biology Approaches in Purine Research

Chemical biology provides a powerful set of tools for studying the function of biological molecules in their native environment. The integration of chemical biology approaches into purine research is enabling a deeper understanding of the roles of purines in health and disease.

Key chemical biology strategies being applied to purine research include:

Chemical Probes: The development of highly selective and potent chemical probes for purine-binding proteins is essential for dissecting their biological functions. youtube.com These probes can be used to study the role of specific proteins in cellular signaling pathways and to validate them as drug targets.

Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique for identifying the protein targets of small molecules in complex biological systems. This approach can be used to discover novel targets for purine derivatives and to understand their mechanism of action.

Click Chemistry: Click chemistry provides a versatile and efficient method for labeling and modifying purine derivatives. This allows for the synthesis of fluorescently labeled probes for imaging applications and for the attachment of affinity tags for target identification studies. thieme.de

Proteomics: Advances in mass spectrometry-based proteomics are enabling the global analysis of protein expression and post-translational modifications in response to treatment with purine analogs. This information can provide valuable insights into the mechanism of action of these compounds and can help to identify biomarkers of drug response.

The continued development and application of these chemical biology tools will be crucial for advancing our understanding of purine biology and for accelerating the discovery of new purine-based therapeutics.

| Chemical Biology Approach | Application in Purine Research |

| Chemical Probes | Interrogating the function of purine-binding proteins in living systems. youtube.com |

| Activity-Based Protein Profiling | Identifying novel protein targets of purine derivatives. |

| Click Chemistry | Synthesizing functionalized purine probes for imaging and target identification. thieme.de |

| Proteomics | Analyzing global changes in protein expression and modification in response to purine analogs. |

Q & A

Q. How can isotopic labeling (e.g., <sup>13</sup>C-methylthio) elucidate metabolic pathways of this compound?

- Methodological Answer : Synthesize isotopically labeled analogs via <sup>13</sup>C-methyl iodide alkylation. Track metabolites using LC-MS/MS with selected reaction monitoring (SRM). Compare fragmentation patterns with unlabeled controls to identify biotransformation sites (e.g., demethylation or glutathione conjugation) .

Q. What safety protocols are critical for handling this compound in halogenated solvent systems?

- Methodological Answer : Chloroform and DCM require use in fume hoods with vapor recovery systems. Avoid prolonged skin contact (neurotoxicity risk) and store under inert atmosphere (N2) to prevent oxidation. Waste disposal must comply with halogenated solvent regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.